(2s)-2-[(4-Methoxyphenoxy)methyl]oxirane
Description
Overview of Epoxide Chemistry in Stereoselective Transformations
Epoxides, or oxiranes, are three-membered cyclic ethers that possess significant ring strain. This inherent strain makes them susceptible to ring-opening reactions with a wide variety of nucleophiles, including amines, alcohols, thiols, and organometallic reagents. When the epoxide is chiral, these ring-opening reactions can proceed with a high degree of stereoselectivity, allowing for the creation of new stereocenters with predictable configurations.
Stereoselective transformations involving epoxides are fundamental to asymmetric synthesis. acs.org One of the most powerful methods for generating chiral epoxides is the Sharpless Asymmetric Epoxidation, a reaction that catalytically converts allylic alcohols into epoxides with very high enantioselectivity. nih.govresearchgate.net The predictability of the stereochemical outcome based on the chirality of the catalyst used makes it an invaluable tool. nih.gov Once formed, these chiral epoxides can undergo regioselective and stereospecific ring-opening, transferring the initial stereochemical information into the product. For instance, the catalytic desymmetrization of meso-epoxides is an efficient route to produce chiral 1,2-diols, which are themselves important building blocks in synthesis. acs.org Furthermore, organocatalysts, such as chiral diboranes, have been successfully employed for the stereoselective polymerization of racemic epoxides to yield isotactic-enriched polyethers. nih.govrsc.org
The Role of Glycidyl (B131873) Ethers as Chiral Building Blocks
Glycidyl ethers are a specific class of epoxides that contain an ether linkage adjacent to the oxirane ring. This structural motif makes them particularly useful as chiral building blocks. nih.govnih.gov The ether group can be readily introduced by reacting a phenol (B47542) or an alcohol with epichlorohydrin (B41342), and the resulting glycidyl ether can then be used in subsequent transformations. wikipedia.orgnih.gov The presence of the ether functionality provides a handle for connecting the chiral epoxide unit to other parts of a larger molecule.
The utility of glycidyl ethers is demonstrated in their application to the synthesis of complex molecules such as polycyclic ethers and methoxylated ether lipids. nih.govrsc.org In these syntheses, the glycidyl ether component serves as a key head group synthon, with its epoxide ring being opened in a controlled manner to build the desired molecular architecture. nih.gov The reactivity of the oxirane ring in glycidyl ethers allows for the formation of new carbon-carbon and carbon-oxygen bonds through reactions with various nucleophiles. smolecule.com This versatility makes chiral glycidyl ethers indispensable precursors in drug discovery and the development of novel polymers. nih.govsmolecule.com
Specific Context of (2s)-2-[(4-Methoxyphenoxy)methyl]oxirane as a Chiral Precursor
This compound is a chiral glycidyl ether that exemplifies the principles discussed above. It is an aromatic ether and epoxide primarily utilized for research purposes as a building block in organic synthesis. smolecule.com The molecule incorporates a chiral epoxide ring, a phenoxy group, and a methoxy (B1213986) substituent on the aromatic ring. This specific combination of functional groups makes it a valuable precursor for the synthesis of targeted molecules, particularly in medicinal chemistry.
The structure of this compound is closely related to intermediates used in the synthesis of beta-blockers (β-blockers), an important class of drugs for treating cardiovascular conditions. wikipedia.orgnih.gov The synthesis of many beta-blockers involves the reaction of a substituted phenol with epichlorohydrin to form a glycidyl ether, followed by the ring-opening of the epoxide with an amine to install the characteristic propanolamine (B44665) side chain. wikipedia.orgnih.gov For example, the chemo-enzymatic synthesis of the beta-blocker (S)-Betaxolol utilizes a structurally similar chiral epoxide, 2-((4-(2-(cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane, which undergoes a key hydrolytic kinetic resolution step. mdpi.com The (S)-configuration of the epoxide in this compound is crucial, as the therapeutic activity of most beta-blockers resides in a single enantiomer. wikipedia.org Therefore, this compound serves as a valuable chiral precursor, providing the necessary stereochemical foundation for the asymmetric synthesis of pharmacologically active agents.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| IUPAC Name | This compound |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (S)-Betaxolol |
| 2-((4-(2-(cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(4-methoxyphenoxy)methyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-11-8-2-4-9(5-3-8)12-6-10-7-13-10/h2-5,10H,6-7H2,1H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWGFHZLPMLKBL-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OC[C@@H]2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71031-04-4 | |
| Record name | (2R)-2-[(4-methoxyphenoxy)methyl]oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Mechanistic Studies of 2s 2 4 Methoxyphenoxy Methyl Oxirane
Epoxide Ring-Opening Reactions
The significant ring strain of the epoxide makes its constituent carbons highly electrophilic and ready for nucleophilic attack. libretexts.org The specific conditions of the reaction, particularly the pH, dictate the mechanism and the regiochemical outcome of the ring-opening process. researchgate.net
Under acidic conditions, the reaction mechanism involves the initial protonation of the epoxide oxygen. This step creates a much better leaving group (a hydroxyl group) and activates the epoxide ring for nucleophilic attack. libretexts.orgkhanacademy.org The transition state of this reaction exhibits significant SN1 character. A partial positive charge develops on the carbon atoms of the epoxide, with the more substituted carbon (C2) bearing a greater degree of this positive charge due to stabilization by the adjacent oxygen atom and alkyl substituent. libretexts.orgresearchgate.net
Consequently, weak nucleophiles will preferentially attack the more substituted, more electrophilic C2 carbon. researchgate.netlibretexts.org This leads to the formation of a trans-1,2-disubstituted product, as the nucleophile attacks from the side opposite the carbon-oxygen bond. libretexts.org
Key Mechanistic Steps:
Protonation: The epoxide oxygen is protonated by the acid catalyst.
Bond Weakening: The C-O bonds begin to break, with a partial positive charge forming on the more substituted carbon (C2).
Nucleophilic Attack: The nucleophile attacks the more substituted carbon (C2).
Deprotonation: The protonated product is deprotonated to yield the final neutral product and regenerate the acid catalyst.
In the presence of a strong base or a strong nucleophile, the ring-opening of (2s)-2-[(4-Methoxyphenoxy)methyl]oxirane proceeds via a classic SN2 mechanism. libretexts.orgyoutube.com Unlike the acid-catalyzed pathway, the epoxide oxygen is not protonated. Instead, the nucleophile directly attacks one of the electrophilic carbons of the ring.
The regioselectivity of this reaction is governed primarily by steric hindrance. researchgate.netyoutube.com The nucleophile will preferentially attack the less sterically hindered carbon atom, which in this case is the terminal primary carbon (C3). libretexts.orgresearchgate.net This attack occurs from the backside, resulting in an inversion of stereochemistry at the site of attack and the formation of a trans product. libretexts.org
Key Mechanistic Steps:
Nucleophilic Attack: The strong nucleophile attacks the less sterically hindered carbon (C3) of the epoxide ring.
Ring Opening: The C-O bond of the attacked carbon breaks, relieving ring strain and forming an alkoxide intermediate.
Protonation: The alkoxide is protonated by a solvent molecule (like water or alcohol) to give the final alcohol product.
A wide array of heteroatom nucleophiles can be employed to open the epoxide ring, a reaction that is fundamental in the synthesis of many pharmaceutical compounds, including beta-blockers. libretexts.orgmdpi.com
Amines and ammonia (B1221849) are effective nucleophiles for opening the epoxide ring of this compound and its analogs. libretexts.org These reactions typically proceed without a catalyst and follow the SN2 pathway, where the amine attacks the sterically less hindered terminal carbon (C3). rjptonline.orgresearchgate.net This reaction is a cornerstone in the synthesis of β-amino alcohols, a key structural motif in many beta-blocker drugs like metoprolol (B1676517). nih.govjustia.comgoogle.com The reaction of the analogous epoxide, 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane (B22392), with nucleophiles like ammonia and various primary and secondary amines consistently yields the product resulting from attack at the terminal position. rjptonline.orggoogle.com
| Nucleophile | Reagent/Solvent | Temperature | Product Description | Reference |
| Ammonia | Ammonia | - | Attack at C3 to form a primary amine | rjptonline.org |
| Ethylamine | Methanol | 80°C | Attack at C3 to form a secondary amine | rjptonline.org |
| Isopropylamine | Isopropyl alcohol or neat | 50-80°C | Attack at C3 to form the metoprolol base | justia.comgoogle.com |
Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are excellent nucleophiles and readily open the epoxide ring. masterorganicchemistry.com Due to the high nucleophilicity of sulfur, these reactions are efficient and proceed via the SN2 mechanism. masterorganicchemistry.comyoutube.com The nucleophilic attack occurs at the less substituted C3 carbon, leading to the formation of a β-hydroxy thioether. youtube.com The reaction is typically carried out under basic conditions to deprotonate the thiol, forming the more potent thiolate nucleophile. masterorganicchemistry.com
The ring-opening of this compound with water (hydrolysis) or alcohols (alcoholysis) can be catalyzed by either acid or base, with the regioselectivity depending on the catalyst used. libretexts.org
Acid-Catalyzed Hydrolysis/Alcoholysis : Following the mechanism described in section 3.1.1, the incoming nucleophile (water or alcohol) attacks the more substituted C2 carbon. researchgate.netlibretexts.org Acid-catalyzed hydrolysis yields a 1,2-diol, specifically 1-(4-methoxyphenoxy)propane-2,3-diol.
Base-Catalyzed Hydrolysis/Alcoholysis : Under basic conditions, the hydroxide (B78521) ion (OH⁻) or an alkoxide ion (RO⁻) acts as the nucleophile. libretexts.org The attack occurs at the less substituted C3 carbon via an SN2 mechanism. libretexts.orgrjptonline.org The reaction of the analogous 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane with aqueous sodium hydroxide in DMF at 70°C results in the formation of the corresponding 1,2-diol, 3-(4-(2-methoxyethyl)phenoxy)propane-1,2-diol. rjptonline.org
| Reaction | Conditions | Site of Attack | Product Type | Reference |
| Acid-Catalyzed Hydrolysis | Aqueous Acid (e.g., H₂SO₄) | C2 (more substituted) | 1,2-Diol | researchgate.netlibretexts.org |
| Base-Catalyzed Hydrolysis | Aqueous Base (e.g., NaOH) | C3 (less substituted) | 1,2-Diol | libretexts.orgrjptonline.org |
| Acid-Catalyzed Alcoholysis | Alcohol, Acid Catalyst | C2 (more substituted) | β-Hydroxy Ether | researchgate.netlibretexts.org |
| Base-Catalyzed Alcoholysis | Alcohol, Base Catalyst (forms RO⁻) | C3 (less substituted) | β-Hydroxy Ether | libretexts.org |
Nucleophilic Ring Opening with Heteroatom Nucleophiles
Halides
The reaction of epoxides, including this compound, with halide nucleophiles is a fundamental transformation that proceeds via a nucleophilic substitution mechanism. The strained three-membered oxirane ring is susceptible to attack by halides (F⁻, Cl⁻, Br⁻, I⁻), leading to the formation of halohydrins. This ring-opening is typically an Sₙ2-type reaction. Under neutral or basic conditions, the halide ion attacks one of the carbon atoms of the epoxide ring, causing the carbon-oxygen bond to break and forming an alkoxide intermediate, which is subsequently protonated to yield the halohydrin.
The reactivity of the halide nucleophile is an important factor, with iodide and bromide being more effective nucleophiles than chloride and fluoride. The reaction can also be facilitated under acidic conditions, where the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack even by less reactive nucleophiles like chloride. In the case of this compound, reaction with a hydrogen halide (HX) would lead to the formation of a 1-halo-3-(4-methoxyphenoxy)propan-2-ol.
Regioselectivity and Stereospecificity in Ring Opening
The ring-opening of unsymmetrical epoxides like this compound is characterized by high regioselectivity and stereospecificity, which are dependent on the reaction conditions and the nature of the nucleophile. chemistrysteps.com The epoxide ring contains two electrophilic carbon centers: C2 (a secondary, chiral center) and C3 (a primary, achiral center). The outcome of the nucleophilic attack is governed by a combination of steric and electronic factors. d-nb.infovu.nl
Steric and Electronic Effects on Regioselectivity
The regioselectivity of the ring-opening reaction is a classic example of the interplay between steric hindrance and electronic stabilization. chemistrysteps.comd-nb.info
Under Basic or Neutral Conditions: With strong, basic nucleophiles, the reaction follows a pure Sₙ2 mechanism. The nucleophile will preferentially attack the less sterically hindered carbon atom. chemistrysteps.com For this compound, this is the terminal C3 position. This pathway is favored because the transition state energy is lower for the attack at the more accessible primary carbon compared to the more substituted secondary C2 carbon. d-nb.infovu.nl
Under Acidic Conditions: In the presence of an acid, the epoxide oxygen is protonated, creating a better leaving group. The C-O bonds are weakened, and the transition state develops significant carbocation-like character. chemistrysteps.comd-nb.info The positive charge is better stabilized at the more substituted carbon atom (C2). Consequently, the nucleophile, which is often a weak nucleophile like water or an alcohol, will preferentially attack the more substituted C2 position. d-nb.infovu.nl This is the electronic effect dominating over steric hindrance.
The electron-donating nature of the 4-methoxyphenoxy group can also influence the electronic properties of the molecule, though its effect on the regioselectivity of the distant epoxide ring is less direct than the substitution pattern on the ring itself. nih.gov
| Reaction Condition | Dominant Factor | Site of Nucleophilic Attack | Major Product Type |
|---|---|---|---|
| Basic / Neutral (e.g., RO⁻, CN⁻) | Steric Hindrance | C3 (Less substituted carbon) | Primary Alcohol derivative |
| Acidic (e.g., H₃O⁺, ROH/H⁺) | Electronic Effect (Carbocation Stability) | C2 (More substituted carbon) | Secondary Alcohol derivative |
Retention or Inversion of Configuration at Chiral Centers
Epoxide ring-opening reactions are stereospecific. Because the reaction proceeds via an Sₙ2 mechanism, the nucleophile attacks the carbon atom from the side opposite to the C-O bond. reddit.comyoutube.com This results in an inversion of the stereochemical configuration at the carbon atom that undergoes attack. reddit.comyoutube.com
Attack at C2 (Chiral Center): When a nucleophile attacks the chiral C2 carbon (favored under acidic conditions), the (S)-configuration of this center is inverted to an (R)-configuration in the resulting product.
Attack at C3 (Achiral Center): When the nucleophilic attack occurs at the achiral C3 carbon (favored under basic conditions), the configuration of the C2 chiral center is unaffected. In this case, the reaction proceeds with retention of configuration at the original stereocenter. youtube.com
Reduction Transformations of the Oxirane Ring
The oxirane ring of this compound can be opened by reduction to form an alcohol. This transformation is typically achieved using hydride-donating reagents or through catalytic hydrogenation. masterorganicchemistry.com
Catalytic Hydrogenation and Hydride Reductions (e.g., LiAlH₄, NaBH₄)
Metal hydride reagents are common choices for the reduction of epoxides. libretexts.org There is a significant difference in reactivity between various hydride donors. pharmaguideline.com
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of readily reducing epoxides to alcohols. masterorganicchemistry.combyjus.com The reaction involves the nucleophilic attack of a hydride ion (H⁻) on one of the epoxide carbons. byjus.com Due to its high reactivity, LiAlH₄ reactions must be conducted in anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). pharmaguideline.combyjus.com
Sodium Borohydride (NaBH₄): NaBH₄ is a milder and more selective reducing agent compared to LiAlH₄. libretexts.org It is generally not reactive enough to open the stable epoxide ring under standard conditions. masterorganicchemistry.com However, its reactivity can be enhanced by the addition of Lewis acids or by performing the reaction in specific solvent systems, though it remains less effective than LiAlH₄ for this purpose.
Catalytic Hydrogenation: While catalytic hydrogenation is a standard method for reducing functional groups like alkenes and carbonyls, it is less commonly used for the reduction of simple epoxides. pharmaguideline.com The reaction requires a catalyst, such as platinum or palladium, and a source of hydrogen gas, often under pressure. pharmaguideline.com Hydride reductions are generally preferred for their operational simplicity and higher selectivity in many cases. chemistrysteps.com
| Reducing Agent | Reactivity with Epoxides | Typical Solvents | Key Characteristics |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | High | Anhydrous Ether, THF | Powerful, unselective; reacts violently with protic solvents. libretexts.orgbyjus.com |
| Sodium Borohydride (NaBH₄) | Low (generally unreactive) | Methanol, Ethanol | Mild, selective for aldehydes/ketones; requires activation for epoxides. masterorganicchemistry.comlibretexts.org |
| Catalytic Hydrogenation (H₂/Catalyst) | Moderate | Various (e.g., Ethanol, Ethyl Acetate) | Requires catalyst and H₂ gas; can also reduce other functional groups. pharmaguideline.com |
Stereochemical Outcomes of Reductive Ring Opening
The reductive opening of epoxides with hydride reagents like LiAlH₄ is also a regioselective and stereospecific process. The hydride ion acts as a nucleophile and attacks the epoxide ring in an Sₙ2 fashion. byjus.com
Consistent with the principles of steric hindrance, the hydride attack occurs at the less substituted carbon atom. byjus.com In this compound, the hydride will attack the primary C3 carbon. Since the attack is not at the chiral center (C2), the original stereochemistry is retained. The product of the LiAlH₄ reduction is therefore (S)-1-(4-methoxyphenoxy)propan-2-ol. This outcome is a result of the regioselective attack at the sterically most accessible site, which leaves the stereocenter untouched.
Derivatization and Functional Group Interconversions Beyond Ring Opening
While the predominant reactivity of this compound and related glycidyl (B131873) ethers involves the opening of the strained epoxide ring, the molecule possesses other functional groups that could theoretically undergo transformation. These include the aromatic ring and the methoxy (B1213986) group. However, derivatization and functional group interconversions that leave the epoxide ring intact are not widely reported in the scientific literature. This scarcity of examples is primarily due to the high reactivity of the epoxide moiety, which is susceptible to cleavage under many of the conditions required to modify the other parts of the molecule.
The primary challenge lies in finding reaction conditions that are selective for the aromatic ring or the methoxy group without promoting nucleophilic or acid-catalyzed ring-opening of the epoxide. The epoxide ring is known to be reactive towards a wide range of nucleophiles and is readily opened under both acidic and basic conditions. connectchemicals.com
Theoretically, certain functional group interconversions could be envisioned, although their practical application to this compound while preserving the epoxide is not well-documented.
Electrophilic Aromatic Substitution
The 4-methoxyphenoxy group is an activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to the ether linkage. shaalaa.com In the case of this compound, the para position is occupied by the methoxy group, meaning substitution would be directed to the positions ortho to the glycidyl ether moiety.
However, many standard electrophilic aromatic substitution reactions (such as nitration, halogenation, Friedel-Crafts alkylation, and acylation) employ strong acids or Lewis acids as catalysts. These conditions are often harsh enough to catalyze the opening of the highly reactive epoxide ring. Finding a catalyst system that is sufficiently mild to avoid epoxide degradation while still promoting electrophilic aromatic substitution on the electron-rich ring is a significant synthetic challenge.
Cleavage of the Methoxy Group
Another potential functional group interconversion is the cleavage of the methyl ether to yield the corresponding phenol (B47542). This demethylation is a common transformation in organic synthesis. Reagents frequently used for this purpose include strong protic acids like HBr and HI, or Lewis acids such as boron tribromide (BBr₃). masterorganicchemistry.com
Unfortunately, these reagents are also highly effective at promoting the ring-opening of epoxides. Therefore, the selective cleavage of the methoxy group in this compound without affecting the epoxide ring is highly improbable with these standard reagents. Milder methods for ether cleavage exist, but their compatibility with the sensitive epoxide ring would need to be carefully evaluated.
Applications As a Key Intermediate in Complex Molecule Synthesis
Precursor in the Synthesis of Chiral Alcohols and Diols
The ring-opening of epoxides is a classic and efficient method for the synthesis of 1,2-diols and β-alkoxy alcohols. organic-chemistry.org The reaction of (2s)-2-[(4-Methoxyphenoxy)methyl]oxirane with various nucleophiles, such as water or alcohols, under controlled conditions, leads to the formation of chiral diols and their derivatives. For instance, the hydrolysis of the epoxide ring, which can be facilitated by modest acid catalysis in hot water, yields the corresponding diol. organic-chemistry.org This transformation is crucial for accessing chiral 1,2-diol units, which are common motifs in many natural products and biologically active compounds.
The regioselectivity of the epoxide opening is a key aspect of its utility. Under neutral or basic conditions, the nucleophile typically attacks the less substituted carbon of the epoxide, while under acidic conditions, the attack may occur at the more substituted carbon due to the partial positive charge stabilization. This predictable reactivity allows for the controlled synthesis of specific isomers.
| Reactant | Nucleophile | Catalyst/Conditions | Product |
| This compound | Water | Hot Water | (2R)-1-(4-Methoxyphenoxy)propane-2,3-diol |
| This compound | Alcohol (R'OH) | Acid or Base Catalyst | (2R)-1-(4-Methoxyphenoxy)-3-(alkoxy)propan-2-ol |
This table illustrates the general transformation of this compound into chiral diols and alkoxy alcohols through epoxide ring-opening reactions.
Building Block for Nitrogen-Containing Heterocycles and Amines
Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and are core components of many pharmaceuticals. msesupplies.com this compound is a valuable precursor for the synthesis of these structures. The reaction of the epoxide with amines or other nitrogen nucleophiles provides a direct route to chiral amino alcohols, which can then be cyclized to form various heterocyclic systems. For example, reaction with a primary amine yields a secondary amino alcohol, a key intermediate that can undergo further transformations to generate piperazines, morpholines, or other nitrogen-containing rings. The synthesis of these heterocycles is of great interest due to their diverse biological activities. clockss.orgmdpi.commdpi.comnih.gov
Use in the Construction of Aryloxypropanolamine Frameworks
Aryloxypropanolamines are a significant class of compounds, many of which exhibit β-adrenergic blocking activity. The synthesis of these molecules often involves the reaction of a substituted phenoxide with an epoxide. This compound can be utilized in this context, where the methoxyphenoxy group is already incorporated. The subsequent ring-opening with an appropriate amine, such as isopropylamine, leads to the formation of the aryloxypropanolamine backbone. This approach is exemplified in the synthesis of analogues of metoprolol (B1676517), a well-known β1-blocker. nih.govresearchgate.net The stereochemistry of the final product is directly influenced by the chirality of the starting epoxide, making this a powerful method for the enantioselective synthesis of these important pharmaceutical agents.
Chiral Auxiliary in Stereoselective C-C and C-X Bond Formations
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. sigmaaldrich.com While this compound is more commonly used as a chiral building block where its atoms are incorporated into the final product, the principles of stereocontrol it embodies are central to asymmetric synthesis. The well-defined stereocenter of the oxirane directs the approach of incoming nucleophiles, leading to a high degree of stereoselectivity in the products formed from its ring-opening. This inherent stereocontrol is a form of substrate control, where the chirality of the starting material dictates the chirality of the product. This is a fundamental concept in the stereoselective formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.
Integration into Multistep Total Synthesis Strategies
The utility of this compound extends to its role as a key fragment in the total synthesis of complex natural products and other target molecules. Its ability to introduce a chiral, functionalized three-carbon unit makes it a valuable component in convergent synthetic strategies. For instance, the chiral alcohol or amine derived from the epoxide can serve as a handle for coupling with other fragments, building up the carbon skeleton of the target molecule in a stepwise and controlled manner. The synthesis of various bioactive compounds has been achieved using this building block, highlighting its importance in the strategic planning of complex syntheses. nih.gov
Precursor to Substituted Propan-2-ols and Their Derivatives
The ring-opening of this compound with a variety of nucleophiles provides access to a wide range of substituted 1-(4-methoxyphenoxy)propan-2-ol derivatives. The specific substituent at the 3-position is determined by the nucleophile used in the ring-opening reaction. For example, reaction with an amine leads to 3-amino-1-(4-methoxyphenoxy)propan-2-ols, which are key intermediates for aryloxypropanolamine drugs. rjptonline.org The versatility of the epoxide ring-opening allows for the preparation of a library of propan-2-ol derivatives with diverse functionalities, which can then be used in further synthetic manipulations or for structure-activity relationship studies.
| Nucleophile | Resulting Substituent at C3 | Product Class |
| R-NH2 (Amine) | -NHR | Amino alcohol |
| R-OH (Alcohol) | -OR | Alkoxy alcohol |
| R-SH (Thiol) | -SR | Thioether alcohol |
| R-MgX (Grignard) | -R | Carbon-substituted alcohol |
This interactive table demonstrates the variety of substituted propan-2-ol derivatives that can be synthesized from this compound by varying the nucleophile in the ring-opening reaction.
Enzymatic Transformations and Biocatalytic Applications
Microsomal Epoxide Hydrolase (mEH) Interactions
Microsomal epoxide hydrolase (mEH), also known as EPHX1, is a critical enzyme in the metabolism of xenobiotics. wikipedia.orgnih.gov It is primarily located in the endoplasmic reticulum membrane and plays a major role in the detoxification of reactive epoxides by converting them into more water-soluble and excretable diols. researchgate.netucdavis.edu The C-terminal domain of the protein contains the catalytic residues and faces the cytoplasm. wikipedia.orgucdavis.edu
The hydrolysis of epoxides by microsomal epoxide hydrolase (mEH) proceeds through a two-step catalytic mechanism involving the formation of a covalent enzyme intermediate. nih.govacs.orgacs.org This mechanism is characteristic of the α/β-hydrolase fold family of enzymes, to which mEH belongs. wikipedia.orgresearchgate.net
The catalytic process begins with a nucleophilic attack by the carboxylate side chain of a specific aspartate residue (Asp226 in rat mEH) on one of the carbon atoms of the epoxide ring. nih.govacs.org This attack results in the opening of the strained oxirane ring and the formation of a covalent alkyl-enzyme ester intermediate. researchgate.netnih.govacs.org The reaction occurs with an inversion of configuration at the carbon atom where the nucleophilic attack takes place. acs.org
Microsomal epoxide hydrolase exhibits both enantioselectivity and regioselectivity in its reactions with chiral epoxides. nih.gov This selectivity is crucial for the differential processing of epoxide enantiomers and has significant implications for both detoxification and the synthesis of chiral molecules.
Enantioselectivity refers to the enzyme's ability to preferentially catalyze the reaction of one enantiomer over the other in a racemic mixture. Studies with glycidyl-4-nitrobenzoates, which are analogues of (2s)-2-[(4-Methoxyphenoxy)methyl]oxirane, revealed that rat mEH is enantioselective, turning over the (2R)-enantiomer approximately 10-fold more efficiently than the (2S)-enantiomer. nih.govacs.org This preference is largely due to differences in the rate of hydrolysis of the corresponding alkyl-enzyme intermediates. acs.org Similarly, the enzyme shows distinct preferences for enantiomers of various arene oxides. nih.gov
Regioselectivity describes the enzyme's preference for attacking a specific carbon atom of the oxirane ring. For monosubstituted epoxides like glycidyl (B131873) ether analogues, mEH is highly regiospecific, with the nucleophilic attack from the active site aspartate occurring exclusively at the less sterically hindered, terminal carbon of the oxirane ring. nih.govacs.org
The combination of enantioselectivity and regioselectivity means that when mEH acts on a racemic epoxide, it can result in the kinetic resolution of the mixture, where the faster-reacting enantiomer is converted to a diol, leaving the unreacted, slow-reacting enantiomer in high enantiomeric excess. nih.gov
The active site of mEH is located within a hydrophobic pocket of the C-terminal domain, which belongs to the α/β-hydrolase fold superfamily. wikipedia.orgucdavis.edu The catalytic machinery consists of a catalytic triad (B1167595) of amino acids: a nucleophilic aspartate, a histidine, and a charge-relay aspartate or glutamate (B1630785). wikipedia.orgresearchgate.net Two tyrosine residues are also crucial, as they position the substrate in the active site and activate the epoxide ring for nucleophilic attack through hydrogen bonding with the epoxide oxygen. wikipedia.orgresearchgate.net
Site-directed mutagenesis has been a powerful tool to identify and confirm the roles of these key residues. nih.govnih.gov
Nucleophilic Aspartate: Mutation of the key nucleophilic residue, Asp226 in rat mEH, to either glutamate (D226E) or asparagine (D226N) results in a catalytically inactive enzyme, confirming its essential role in the first step of catalysis (alkylation). nih.govacs.org
Charge-Relay System: The histidine residue (His523 in sEH) and the second acidic residue are believed to activate the water molecule for the hydrolysis of the ester intermediate. ucdavis.edu
Substrate Binding and Stereoselectivity: Other residues within or near the active site can influence the enzyme's activity and stereoselectivity. For instance, mutating a tryptophan residue (W227F in rat mEH) near the active site altered the stereoselectivity of the enzyme toward different epoxide substrates, suggesting that modifications at this position can be used to engineer the enzyme's properties. nih.gov Similarly, mutagenesis studies on other epoxide hydrolases have shown that residues at the entrance of the substrate tunnel and those surrounding the nucleophile can impact both activity and enantioselectivity. nih.gov
These studies provide a detailed map of the enzyme's active site and a basis for rationally engineering epoxide hydrolases for specific biocatalytic applications. nih.govacs.org
The following interactive table summarizes key amino acid residues in epoxide hydrolases and their functions as identified through mutagenesis studies.
Table 1: Key Residues in Epoxide Hydrolase Active Sites and Their Functions
| Residue (Example) | Function | Effect of Mutation | Reference |
|---|---|---|---|
| Aspartate (D226 in rat mEH) | Catalytic Nucleophile (forms covalent intermediate) | Loss of catalytic activity | nih.govacs.org |
| Histidine | General Base (activates water for hydrolysis) | Significant loss of activity | nih.gov |
| Tyrosine | Substrate Binding/Activation (H-bonding to epoxide oxygen) | Significant loss of activity | nih.gov |
| Tryptophan (W227 in rat mEH) | Influences Stereoselectivity | Altered enantioselectivity | nih.gov |
While direct studies on this compound as a substrate for mechanistic enzymology of mEH are not prominently documented, its close structural analogues have been instrumental. Aryl glycidyl ethers and related compounds serve as valuable probe substrates to investigate the kinetic and mechanistic details of epoxide hydrolase catalysis. nih.govdiva-portal.org
For example, the use of enantiomerically pure glycidyl-4-nitrobenzoates allowed for a detailed pre-steady-state kinetic analysis of rat mEH. nih.govacs.org This study demonstrated that the enzyme is enantioselective and that the rate-limiting step in the turnover of these substrates is the hydrolysis of the covalent alkyl-enzyme intermediate. nih.govacs.org The chromophoric nitrophenyl group in these analogues facilitates the monitoring of the reaction progress, making them excellent tools for mechanistic studies.
The structural similarity of this compound to these probe substrates suggests it would also be a substrate for mEH. The methoxyphenoxy group would influence its binding within the hydrophobic active site of the enzyme. Such substrates are critical for exploring the enzyme's substrate scope, understanding structure-activity relationships, and providing a basis for designing new biocatalytic processes or developing enzyme inhibitors. nih.govnih.gov
Other Biocatalytic Transformations of Epoxides
Beyond the action of microsomal epoxide hydrolase, a wide range of other enzymes can transform epoxides, highlighting the versatility of these compounds in biocatalysis. nih.govrug.nl These transformations are not limited to hydrolysis and are employed to produce a variety of valuable chiral chemicals. researchgate.net
One of the most important biocatalytic applications for epoxides is the enzymatic kinetic resolution of racemic mixtures. nih.govresearchgate.net This technique leverages the high enantioselectivity of enzymes, particularly epoxide hydrolases (EHs), to separate enantiomers. researchgate.netresearchgate.net
In a typical kinetic resolution, an epoxide hydrolase from a microbial source (e.g., bacteria or fungi) is used to selectively hydrolyze one enantiomer of a racemic epoxide into its corresponding vicinal diol. researchgate.netmdpi.com The other enantiomer is left largely unreacted. Because the reaction is stopped before completion (ideally at around 50% conversion), both the remaining, unreacted epoxide and the newly formed diol can be recovered in high enantiomeric purity. nih.govresearchgate.net This method provides access to both enantiomers of the epoxide (one directly, one via the diol) from a single racemic starting material.
Epoxide hydrolases from various organisms, such as Aspergillus niger and Agrobacterium radiobacter, have been successfully used for the resolution of numerous epoxides. diva-portal.orgrug.nl The development of these biocatalytic systems is a key area of green chemistry, as it allows for the efficient production of enantiopure building blocks for pharmaceuticals and other fine chemicals under environmentally benign conditions. nih.govrug.nl
The following interactive table provides examples of epoxide hydrolases used in the kinetic resolution of racemic epoxides.
Table 2: Examples of Epoxide Hydrolases in Biocatalytic Resolution
| Enzyme Source | Substrate Type | Application | Reference |
|---|---|---|---|
| Aspergillus niger (Fungus) | Aryl glycidyl ethers | Kinetic resolution to produce enantiopure epoxides and diols | diva-portal.orgrug.nl |
| Agrobacterium radiobacter (Bacterium) | Styrene oxide, Pyridyloxiranes | Kinetic and enantioconvergent hydrolysis | rug.nl |
| Rhodococcus opacus (Bacterium) | cis-Epoxysuccinate | Stereospecific hydrolysis to L(+)-tartrate | nih.gov |
| Phaseolus vulgaris (Plant) | Various racemic epoxides | Enantioconvergent hydrolysis to (R)-1,2-diols | rsc.org |
Biocatalytic Approaches for Stereoselective Derivatization
The chiral epoxide, this compound, is a valuable building block in organic synthesis, particularly for the preparation of enantiomerically pure pharmaceuticals. Biocatalysis offers a powerful and green alternative to traditional chemical methods for the stereoselective derivatization of this and related epoxides. Enzymes, with their inherent stereoselectivity, can catalyze reactions with high precision, often under mild conditions. The primary biocatalytic strategies involve kinetic resolution of racemic mixtures, where one enantiomer reacts faster than the other, leaving behind the unreacted, enantiopure substrate.
A significant application of biocatalytic derivatization of similar aryl glycidyl ethers is in the synthesis of β-adrenergic blocking agents (β-blockers). For instance, the synthesis of (S)-metoprolol, a widely used β-blocker, often employs a chemo-enzymatic route starting from a racemic epoxide analogous to this compound.
One of the most successful biocatalytic methods is the kinetic resolution of the corresponding racemic chlorohydrin precursor, 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, using lipases. Lipases, particularly Candida antarctica lipase (B570770) B (CALB), are frequently used for stereoselective acylation. In this process, the enzyme selectively acylates one enantiomer of the chlorohydrin, allowing for the separation of the acylated and unacylated forms. The unreacted enantiomer can then be isolated with high enantiomeric excess and subsequently converted to the desired (S)-epoxide.
The following table summarizes findings from studies on the enzymatic kinetic resolution of precursors to β-blockers, which are directly analogous to the potential derivatization of this compound.
Table 1: Biocatalytic Kinetic Resolution for the Synthesis of Chiral Precursors of β-Blockers
| Enzyme | Substrate | Reaction Type | Key Findings | Reference |
|---|---|---|---|---|
| Candida antarctica lipase B (CALB) | Racemic 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol | Esterification with vinyl acetate (B1210297) | Yielded (R)-chlorohydrin with 99% enantiomeric excess (ee) and 38% yield. This was then used to synthesize (S)-betaxolol. | ntnu.no |
| Candida antarctica lipase B (CALB) | Racemic 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol | Kinetic Resolution | Several preparations of CALB were screened for the kinetic resolution of the chlorohydrin to produce enantiopure precursors for (S)-metoprolol. | researchgate.net |
| Amano PS-IM lipase | Racemic phthalimido-chlorohydrin | Kinetic Resolution | Optimized system using the lipase in tert-butyl methyl ether for the synthesis of an enantiopure precursor for various β-blockers. | nih.gov |
In addition to lipases, other enzymes and biocatalytic systems have been explored. For example, the use of Jacobsen's catalyst, while an organometallic catalyst, performs a hydrolytic kinetic resolution of epoxides that mimics enzymatic processes. This has been applied to the synthesis of (S)-betaxolol from 2-((4-(2-(cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane. ntnu.no
Furthermore, the direct enzymatic ring-opening of epoxides with nucleophiles represents another promising avenue for stereoselective derivatization. This approach can lead to the formation of chiral β-amino alcohols, which are key structural motifs in many pharmaceuticals. The selection of the appropriate enzyme and reaction conditions allows for the control of regioselectivity and stereoselectivity, yielding valuable chiral synthons. uniovi.es
The development of one-pot, multi-enzyme cascade reactions is also a growing area of interest. Such systems can combine, for example, an alcohol dehydrogenase for the stereoselective reduction of a ketone precursor with a transaminase for the subsequent stereoselective amination, offering an efficient route to chiral amino alcohols. uniovi.esuniovi.es
Advanced Catalysis and Novel Methodologies in Epoxide Chemistry
Organocatalytic Approaches to Epoxide Transformations
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis, including the transformation of epoxides. nih.gov Chiral organocatalysts can activate epoxides and nucleophiles simultaneously, facilitating highly enantioselective ring-opening reactions under mild conditions. organic-chemistry.org This approach avoids the use of potentially toxic and expensive metal catalysts. rsc.org
Prominent classes of organocatalysts for epoxide transformations include chiral phosphoric acids (CPAs) and thiourea (B124793) derivatives. rsc.orgresearchgate.net CPAs act as bifunctional catalysts, where the acidic proton activates the epoxide by hydrogen bonding, making it more susceptible to nucleophilic attack, while the basic conjugate base can activate the nucleophile. researchgate.netnih.gov This dual activation strategy is crucial for achieving high enantioselectivity in reactions such as the desymmetrization of meso-epoxides or the kinetic resolution of racemic epoxides. nih.govresearchgate.net For instance, the thionation of epoxides to the corresponding thiiranes can be catalyzed by CPAs, with computational studies revealing that bulky substituents on the catalyst are key to controlling the stereochemical outcome. nih.govresearchgate.net
Similarly, chiral sulfinamide-based organocatalysts have proven effective in the asymmetric ring-opening of meso-epoxides with nucleophiles like anilines, affording enantioenriched β-amino alcohols in high yields and excellent enantioselectivity. organic-chemistry.org Mechanistic studies suggest that the catalyst interacts with both the epoxide and the aniline (B41778) to facilitate the reaction. organic-chemistry.org While specific studies on (2s)-2-[(4-Methoxyphenoxy)methyl]oxirane are limited, these established organocatalytic methods are broadly applicable to terminal epoxides for the synthesis of chiral building blocks.
| Catalyst Type | Example Catalyst | Reaction Type | Typical Substrate | Key Features | Reference |
|---|---|---|---|---|---|
| Chiral Phosphoric Acid (CPA) | (R)-TRIP | Thionation, Rearrangement | Styrene Oxide | Bifunctional activation; high enantioselectivity. | researchgate.netnih.gov |
| Chiral Sulfinamide | Sulfinamide-based organocatalyst | Ring-opening with anilines | Cyclohexene Oxide | Yields enantioenriched β-amino alcohols at room temperature. | organic-chemistry.org |
| Thiourea-derived Cinchona Alkaloid | Thiourea-quinine derivatives | Desymmetrization | meso-Epoxides | Dual activation of epoxide and nucleophile. | rsc.org |
Lewis Acid Catalyzed Rearrangements and Transformations
Lewis acids are fundamental catalysts in organic chemistry for activating electrophiles, and epoxides are no exception. Coordination of a Lewis acid to the epoxide oxygen atom polarizes the C-O bonds, rendering the carbon atoms more electrophilic and susceptible to nucleophilic attack or rearrangement. The inclusion of Lewis acids can even induce alternative photocatalytic cycles, expanding the range of possible transformations. nih.govresearchgate.net
A classic Lewis acid-catalyzed reaction is the Meinwald rearrangement, which converts epoxides to carbonyl compounds. More complex transformations are also possible, where proximal functional groups can participate in the reaction sequence following the initial epoxide opening. For example, DFT calculations on the acid-catalyzed rearrangements of 3-aryloxirane-2-carboxamides have shown that nearby aryl and amide groups have strong synergetic effects, controlling the reaction pathways to form products like quinolinones. nih.gov Such intramolecular processes are highly relevant to substituted epoxides like this compound, where the aryloxy group could potentially direct or participate in rearrangements.
The choice of Lewis acid and reaction conditions can steer the reaction toward different outcomes. While strong Lewis acids can promote polymerization, milder ones can facilitate controlled rearrangements or additions. For instance, Lewis acids like ethylaluminum dichloride have been used to catalyze reactions between methyl propiolate and alkenes, demonstrating their utility in forming C-C bonds with sensitive substrates. mssm.edu In the context of this compound, Lewis acid catalysis could be employed to facilitate its reaction with various nucleophiles or to induce intramolecular cyclization reactions, leveraging the electronic nature of the 4-methoxyphenoxy group.
| Lewis Acid | Substrate Type | Transformation | Key Features | Reference |
|---|---|---|---|---|
| Protic Acids (e.g., H+) | 3-Aryloxirane-2-carboxamides | Rearrangement to quinolinones | Proximal groups (aryl, amide) direct the reaction pathway. | nih.gov |
| Cu(OTf)₂, Bi(OTf)₃ | Alkenes with α-silyl sulfides | Oxidative cyclization (in photocatalysis) | Lewis acid toggles the photocatalytic cycle from Ir(II) to Ir(IV). | nih.gov |
| Ethylaluminum dichloride | Alkenes and Alkynes | Cycloadditions and Ene reactions | Allows reactions with acid-sensitive functional groups. | mssm.edu |
Phase Transfer Catalysis in Etherification Reactions
Phase-transfer catalysis (PTC) is a highly effective and industrially relevant methodology for reacting reagents that are soluble in two immiscible phases, typically an aqueous and an organic phase. slideshare.netcrdeepjournal.org This technique is particularly well-suited for the synthesis of glycidyl (B131873) ethers, such as this compound, via the Williamson ether synthesis. crdeepjournal.org The process generally involves the reaction of a phenoxide anion (generated from the corresponding phenol (B47542) in the aqueous basic phase) with an electrophile like epichlorohydrin (B41342) (in the organic phase).
The phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase. nih.govwikipedia.org In the organic phase, the "naked" anion is highly reactive and readily displaces the chloride from epichlorohydrin, which is followed by an intramolecular ring-closing step to form the epoxide ring. The advantages of PTC include the use of inexpensive bases like sodium hydroxide (B78521), mild reaction conditions, reduced reaction times, and the elimination of hazardous or anhydrous solvents. nih.govcrdeepjournal.org
The synthesis of this compound would thus involve reacting 4-methoxyphenol (B1676288) with epichlorohydrin in a biphasic system (e.g., toluene/water) in the presence of sodium hydroxide and a catalytic amount of TBAB. wikipedia.org The catalyst shuttles the 4-methoxyphenoxide anion across the phase boundary to react with epichlorohydrin. nih.gov
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Reactants | Phenol, Epichlorohydrin | Forms the ether linkage and epoxide ring. | crdeepjournal.org |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | Transfers the nucleophile (phenoxide) to the organic phase. | nih.govwikipedia.org |
| Base | Aqueous Sodium Hydroxide (NaOH) | Deprotonates the phenol to form the reactive phenoxide anion. | crdeepjournal.org |
| Solvent System | Biphasic (e.g., Toluene/Water) | Dissolves the organic substrate and the aqueous base separately. | crdeepjournal.org |
| Temperature | Room temperature to moderate heating (e.g., 60 °C) | To achieve a reasonable reaction rate without decomposition. | phasetransfercatalysis.com |
Metal-Catalyzed Ring Opening and Functionalization Reactions
Metal catalysts offer a diverse array of transformations for epoxides, including highly selective ring-opening and functionalization reactions. bohrium.com A significant achievement in this area is the development of metal-salen complexes for the asymmetric ring-opening (ARO) of epoxides. nih.gov For terminal epoxides like this compound, these catalysts are particularly useful in kinetic resolutions, where one enantiomer of a racemic epoxide reacts much faster than the other, leaving the unreacted epoxide in high enantiomeric purity. nih.gov
For example, chiral (salen)Co(III) complexes are highly effective catalysts for the hydrolytic kinetic resolution (HKR) of terminal epoxides, providing access to both the unreacted epoxide and the resulting 1,2-diol in high enantiomeric excess. nih.gov Similarly, (salen)Cr(III) catalysts are used for the ARO with nucleophiles like azides (using TMSN₃). Mechanistic studies have revealed a cooperative pathway where two metal centers may be involved, one activating the epoxide and the other delivering the nucleophile. nih.gov
More recently, there has been a surge in developing catalytic systems based on earth-abundant and non-toxic metals like iron. acs.orgacs.org While many iron-catalyzed reactions involve C-H activation for C-C or C-heteroatom bond formation, these methods are continually expanding. bohrium.comnih.govnih.gov For a substrate like this compound, this could open future possibilities for functionalizing the aromatic ring through a directed C-H activation mechanism, although the primary application of metal catalysis remains the selective ring-opening of the epoxide moiety.
| Catalyst System | Reaction Type | Substrate Type | Product | Key Features | Reference |
|---|---|---|---|---|---|
| (salen)Co(III)X | Hydrolytic Kinetic Resolution (HKR) | Racemic terminal epoxides | Enantioenriched epoxide and 1,2-diol | Practical, scalable, uses water as a nucleophile. | nih.gov |
| (salen)Cr(III)N₃ | Asymmetric Ring-Opening (ARO) | meso- or terminal epoxides | Enantioenriched β-azido alcohol | Cooperative bimetallic mechanism. | nih.gov |
| Iron Salts | C-H Activation/Annulation | Aromatic compounds with directing groups | Functionalized heterocycles | Uses earth-abundant, inexpensive metal. | acs.orgnih.gov |
Continuous Flow Chemistry for Epoxide Synthesis and Reactions
Continuous flow chemistry, often performed in microreactors, has become a transformative technology in modern chemical synthesis. oregonstate.edueuropa.eu By conducting reactions in narrow channels, flow systems offer superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly when dealing with hazardous reagents or exothermic reactions. nih.govflinders.edu.au These features make flow chemistry highly suitable for both the synthesis and subsequent reactions of epoxides. researchgate.nettandfonline.com
The synthesis of this compound via the phase-transfer catalyzed Williamson ether synthesis described in section 6.3 could be readily adapted to a continuous flow process. The immiscible aqueous and organic phases can be pumped through a reactor coil, where the high surface-area-to-volume ratio would intensify the interfacial transfer and accelerate the reaction. tandfonline.com Downstream processing, such as in-line liquid-liquid separation to remove the aqueous phase and catalyst, can also be integrated into the flow system. researchgate.net
Furthermore, subsequent ring-opening reactions of the purified epoxide can be performed in a "telescoped" multi-step flow synthesis. flinders.edu.au For example, a stream of this compound could be mixed with a stream containing a nucleophile and a catalyst in a second reactor module. The ability to rapidly screen conditions and scale up production by running the system for longer or by "numbering-up" (running multiple systems in parallel) are significant advantages over traditional batch processing. oregonstate.edu This approach allows for the on-demand production of fine chemicals and pharmaceutical intermediates with high efficiency and reproducibility. europa.eu
| Parameter | Description | Advantage in Flow | Reference |
|---|---|---|---|
| Reactor Type | Coiled PFA or stainless steel tubing (microreactor). | Excellent heat and mass transfer, high surface-to-volume ratio. | researchgate.netresearchgate.net |
| Pumps | Syringe pumps or HPLC pumps. | Precise control over flow rates and stoichiometry. | researchgate.net |
| Residence Time | Controlled by reactor volume and total flow rate. Typically seconds to minutes. | Rapid reaction optimization and high throughput. | flinders.edu.au |
| Temperature Control | Reactor immersed in a thermostated bath (cryostat or oil bath). | Precise temperature profile, rapid heating/cooling, enhanced safety for exothermic steps. | oregonstate.edu |
| Back-Pressure Regulator | Maintains pressure to keep solvents in the liquid phase above their boiling points. | Allows for superheating of reactions to accelerate rates safely. | researchgate.net |
| In-line Purification | Liquid-liquid separators, scavenger columns. | Enables multi-step "telescoped" synthesis without manual workup. | flinders.edu.auresearchgate.net |
Computational and Theoretical Studies of 2s 2 4 Methoxyphenoxy Methyl Oxirane
Quantum Chemical Calculations of Molecular Conformation and Electronic Structure
The conformation of (2s)-2-[(4-Methoxyphenoxy)methyl]oxirane is dictated by the rotational freedom around the ether linkage and the bonds to the oxirane ring. Theoretical calculations can predict the most stable conformers by identifying the minima on the potential energy surface. These calculations typically reveal that the electronic effects, such as resonance between the ether oxygen and the aromatic ring, as well as steric interactions, govern the preferred spatial arrangement. nih.gov
The electronic structure of the molecule, including the distribution of electron density and the energies of molecular orbitals, is crucial for understanding its reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. In epoxides, the HOMO is often localized on the oxygen atom of the oxirane ring, making it susceptible to electrophilic attack, while the LUMO is associated with the C-O bonds of the ring, indicating their susceptibility to nucleophilic attack. mdpi.com The presence of the methoxy (B1213986) group on the phenyl ring is expected to influence the electronic properties through its electron-donating nature.
Table 1: Computed Properties for an Isomer of this compound
| Property | Value | Computational Method | Source |
| Compound | (2S)-2-[(2-Methoxyphenoxy)methyl]oxirane | nih.gov | |
| Molecular Formula | C₁₀H₁₂O₃ | nih.gov | |
| Molecular Weight | 180.20 g/mol | PubChem 2.2 | nih.gov |
| Monoisotopic Mass | 180.078644241 Da | PubChem 2.2 | nih.gov |
| Topological Polar Surface Area | 31 Ų | nih.gov | |
| Complexity | 160 | nih.gov |
Note: The data presented is for the ortho-isomer, (2S)-2-[(2-methoxyphenoxy)methyl]oxirane, as specific computational studies on the para-isomer were not found in the reviewed literature. These values are expected to be very similar for the para-isomer.
Reaction Pathway Analysis and Transition State Modeling for Ring Opening
The characteristic reaction of epoxides is the ring-opening reaction, which can be initiated by either nucleophiles or acids. Computational chemistry provides a powerful means to investigate the detailed mechanism of these reactions, including the identification of transition states and the calculation of activation energies. dntb.gov.uarsc.orgresearchgate.net
For this compound, the ring-opening reaction can proceed via two main pathways, depending on the reaction conditions. Under basic or nucleophilic conditions, the reaction typically follows an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the oxirane ring, leading to inversion of stereochemistry at that center. d-nb.info Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The regioselectivity of the attack (i.e., which carbon atom is attacked) is a key aspect investigated by computational methods.
Transition state modeling allows for the visualization of the molecular geometry at the highest point of the energy barrier for the reaction. pharmaffiliates.com For the SN2 ring-opening of this compound, the transition state would involve the partial formation of a new bond between the nucleophile and the epoxide carbon, and the partial breaking of the C-O bond of the epoxide ring. The energy of this transition state determines the rate of the reaction. Computational studies on similar epoxides have shown that the activation energy for the ring-opening can be influenced by the nature of the nucleophile, the solvent, and the substituents on the epoxide. nih.govcrossref.org
Prediction of Regio- and Stereoselectivity in Chemical Reactions
One of the most significant applications of computational chemistry in organic synthesis is the prediction of the outcome of chemical reactions, particularly with respect to regioselectivity and stereoselectivity. researchgate.netrsc.orgnih.gov For an unsymmetrically substituted epoxide like this compound, the two carbon atoms of the oxirane ring are not equivalent, leading to the possibility of two different regioisomers upon ring-opening.
Under basic or neutral conditions, the nucleophilic attack is generally favored at the less sterically hindered carbon atom (the terminal CH₂ group), following an SN2-type mechanism. d-nb.info Computational models can quantify the steric hindrance and the electronic effects to predict the major product.
Under acidic conditions, the situation is more complex. The protonated epoxide can exhibit significant carbocationic character at the more substituted carbon atom. The stability of this partial positive charge influences the site of nucleophilic attack. The methoxy group at the para position of the phenoxy ring can donate electron density through resonance, which could influence the electronic properties of the epoxide ring, but a direct effect on the regioselectivity of the ring-opening is less pronounced than for substituents directly on the oxirane ring. Computational studies can model the charge distribution in the protonated intermediate to predict the favored site of attack. nih.gov
The inherent chirality of this compound also means that its reactions can be stereoselective. The SN2 ring-opening reaction proceeds with inversion of configuration at the attacked carbon center, and computational methods can be used to predict the stereochemical outcome of such reactions.
Molecular Docking and Dynamics Simulations for Enzyme-Substrate Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between a small molecule (ligand), such as this compound, and a biological macromolecule, typically a protein or an enzyme. nih.govmdpi.comjaper.inmdpi.com These methods are crucial in drug discovery and for understanding the metabolic fate of xenobiotics.
Molecular docking predicts the preferred binding orientation of a ligand to a receptor. nih.gov In a hypothetical scenario, if this compound were to be investigated as an inhibitor of a specific enzyme, docking studies would be employed to predict how it fits into the enzyme's active site. The calculations would identify potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the enzyme-ligand complex. The docking score provides an estimate of the binding affinity.
Following docking, molecular dynamics simulations can be performed to study the dynamic behavior of the enzyme-ligand complex over time. scbt.com MD simulations provide a more realistic picture of the interaction by considering the flexibility of both the ligand and the enzyme in a simulated physiological environment. These simulations can reveal how the ligand affects the enzyme's conformation and dynamics, and can be used to calculate the binding free energy, a more accurate measure of binding affinity. While no specific molecular docking or dynamics studies on this compound have been reported in the reviewed literature, the methodologies are well-established and could be readily applied to investigate its interactions with relevant biological targets.
Polymer Chemistry and Materials Science Applications
Role as a Monomer in Epoxy Resin Formulations
(2s)-2-[(4-Methoxyphenoxy)methyl]oxirane serves as a monomer in the formulation of epoxy resins. The key to its function lies in its terminal epoxide group, a strained three-membered ring that is highly susceptible to ring-opening polymerization. When formulated with a curing agent (hardener), this oxirane ring opens and reacts with other molecules to form a rigid, three-dimensional polymer network.
As a monomer, it can be used to produce relatively linear, long-chain polymers or, more commonly, cross-linked thermosets. google.com Its incorporation into resin formulations is intended to create durable and chemically resistant materials, making it a valuable component for specialty coatings and adhesives. The specific stereochemistry of the '(2s)' configuration can be crucial in applications where precise polymer microstructures are required, such as in the synthesis of certain pharmaceutical intermediates or chiral polymers.
Contribution to Cross-Linking Reactions in Polymer Networks
The primary contribution of this compound to polymer networks is its ability to facilitate cross-linking. The cross-linking process is fundamental to the formation of epoxy thermosets, transforming liquid resins into hard, insoluble, and infusible materials.
The reaction mechanism involves the ring-opening of the epoxide by a nucleophilic or electrophilic agent. In typical epoxy formulations, polyamines are used as curing agents. The nucleophilic amine groups attack one of the carbon atoms of the epoxide ring, causing it to open and form a covalent bond. This initial reaction creates a new, larger molecule with a secondary amine and a hydroxyl group, both of which can react with additional epoxide rings. acs.orgresearchgate.net This cascade of reactions leads to the formation of a densely cross-linked network. The degree of cross-linking, which dictates many of the final properties of the polymer, is influenced by the functionality (number of reactive sites) of both the epoxy monomer and the curing agent. acs.orgacs.org The result is a robust polymeric structure with enhanced mechanical properties.
Influence of Aromatic and Methoxy (B1213986) Groups on Polymer Properties
The aromatic (phenoxy) and methoxy groups of this compound exert a significant influence on the properties of the resulting polymers.
Methoxy Group (-OCH3) : The methoxy group, being an electron-donating group, can influence the reactivity of the molecule. Research on epoxy thermosets derived from similar lignin-based phenols shows that increasing the number of methoxy groups can lead to a decrease in the glass transition temperature and the glassy modulus of the polymer. acs.orgosti.gov This is attributed to the increased flexibility and higher oxygen content introduced by the methoxy groups. However, this can also lead to reduced thermal stability in the final thermoset. osti.gov
The combined effects of these groups allow for the fine-tuning of polymer properties. The table below summarizes the general influence of methoxy groups on the thermomechanical properties of related epoxy thermosets.
| Property | Influence of Increased Methoxy Content |
| Glass Transition Temperature (Tg) | Decreases |
| Glassy Modulus | Decreases |
| Thermal Stability | Reduced |
This data is based on findings from related lignin-derived epoxy thermosets and illustrates general trends. acs.orgosti.gov
Role in Polymerization Processes
This compound functions as a monomer in ring-opening polymerization, which is typically initiated by anionic or cationic species, not as a catalyst in radical polymerization. The epoxide ring is the reactive site for this type of polymerization. google.comnih.gov
The assertion that it acts as a catalyst in radical polymerization is not supported by its chemical nature. Radical polymerization involves the reaction of vinyl monomers, which are characterized by carbon-carbon double bonds. While it is possible to synthesize bifunctional monomers that contain both a glycidyl (B131873) ether group and a radically polymerizable group (such as an allyl or maleimide (B117702) group), in such cases, the glycidyl ether part does not catalyze the radical reaction. nih.govwikipedia.org Instead, the two distinct functional groups can be polymerized through different, orthogonal mechanisms (e.g., the epoxide via cationic polymerization and the other group via radical polymerization). This allows for the creation of complex polymer architectures like block copolymers or cross-linked networks where one part of the structure is formed through a radical process and another through a ring-opening process. nih.govwikipedia.org
Design of Novel Polymeric Materials with Specific Functionalities
The unique structure of this compound makes it a valuable building block for the design of novel polymeric materials with specific, tailored functionalities. Its ability to be incorporated into polymers opens avenues for creating advanced materials for various applications.
By copolymerizing different types of glycidyl ethers, researchers can create copolymers with precisely controlled properties. For instance, the statistical copolymerization of different glycidyl ether monomers can yield polymers with tunable thermoresponsive behavior, which is of interest for biomedical applications like drug delivery and tissue engineering. mpg.de
Furthermore, glycidyl ethers that contain additional functional groups, such as allyl glycidyl ether, can be polymerized to create a polyether backbone with pendant reactive handles. nih.gov These handles can then be chemically modified in subsequent steps (e.g., via thiol-ene coupling) to attach a wide variety of functional molecules, leading to materials for bioconjugation or polymer-supported catalysis. nih.gov The principle of using a functionalized oxirane as a monomer, as exemplified by this compound, is a key strategy in developing advanced polymers with sophisticated functions.
Analytical Techniques for Characterization in Research Settings
Spectroscopic Methods for Structural Elucidation (NMR, IR)
Spectroscopic techniques are indispensable for confirming the molecular structure of (2s)-2-[(4-Methoxyphenoxy)methyl]oxirane. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon framework, while Infrared (IR) spectroscopy confirms the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are the most powerful tools for the structural elucidation of this compound. The chemical shifts (δ), multiplicities, and coupling constants (J) of the signals provide a complete picture of the molecule's connectivity. The spectra are typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).
The ¹H NMR spectrum is expected to show distinct signals for the protons of the oxirane ring, the methoxy (B1213986) group, the aromatic ring, and the methylene (B1212753) bridge. The protons on the chiral epoxide ring are diastereotopic and will exhibit complex splitting patterns. General chemical shift ranges for protons in similar chemical environments suggest where these signals would appear msu.eduoregonstate.edu.
The ¹³C NMR spectrum complements the proton data, showing a signal for each unique carbon atom in the molecule. The chemical shifts are characteristic of the carbon types (aromatic, ether-linked, epoxide, methoxy).
Expected ¹H NMR Data for this compound Data are predicted based on typical chemical shift values for the constituent functional groups.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| Aromatic H (AA'BB' system) | ~6.8-7.0 | m (multiplet) | Two signals expected for the para-substituted ring. |
| -OCH₃ (Methoxy) | ~3.78 | s (singlet) | Characteristic signal for a methoxy group on an aromatic ring. |
| -OCH₂- (Methylene bridge) | ~3.9-4.2 | m | Protons are diastereotopic and coupled to the oxirane proton. |
| -CH- (Oxirane) | ~3.3-3.5 | m | Coupled to both the methylene bridge and the other oxirane protons. |
| -CH₂- (Oxirane) | ~2.7-2.9 | m | Two distinct signals expected for the non-equivalent protons of the epoxide CH₂. |
Expected ¹³C NMR Data for this compound Data are predicted based on typical chemical shift values.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C (quaternary, C-O) | ~154 |
| Aromatic C (quaternary, C-OCH₃) | ~152 |
| Aromatic CH | ~115 |
| Aromatic CH | ~114 |
| -OCH₂- (Methylene bridge) | ~70 |
| -OCH₃ (Methoxy) | ~55.6 |
| -CH- (Oxirane) | ~50 |
| -CH₂- (Oxirane) | ~44 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. For this compound, the IR spectrum would confirm the presence of the epoxide ring, the ether linkages, and the aromatic system. Characteristic absorption bands for epoxides are found around 1250 cm⁻¹ (C-O-C symmetric stretch), and between 950-810 cm⁻¹ (C-O-C asymmetric stretch) researchgate.netresearchgate.net.
Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3000-2850 | C-H Stretch | Aliphatic (CH, CH₂) |
| ~1610, 1510 | C=C Stretch | Aromatic Ring |
| ~1250 | Asymmetric C-O-C Stretch | Aryl Ether |
| ~1040 | Symmetric C-O-C Stretch | Aryl Ether |
| ~915 | Asymmetric Ring Stretch | Oxirane (Epoxide) |
| ~830 | C-H Bend (out-of-plane) | 1,4-Disubstituted Aromatic |
Chromatographic Methods for Purity and Enantiomeric Excess Determination (HPLC, GC)
Chromatographic methods are essential for assessing both the chemical and enantiomeric purity of this compound. Gas Chromatography (GC) is often used for determining chemical purity, while High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the standard method for quantifying enantiomeric excess.
High-Performance Liquid Chromatography (HPLC)
The determination of enantiomeric excess (% ee) is crucial for a chiral molecule and is typically accomplished using chiral HPLC. guidechem.com This technique involves separating the two enantiomers, this compound and (2r)-2-[(4-Methoxyphenoxy)methyl]oxirane, on a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® or Chiralpak® series), are highly effective for this type of separation. researchgate.net
The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase, which have different interaction energies, leading to different retention times. sigmaaldrich.com The mobile phase is typically a non-polar solvent system, such as a mixture of hexane (B92381) and isopropanol. The ratio of these solvents is optimized to achieve baseline separation of the enantiomeric peaks. mdpi.com The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.
Typical Chiral HPLC Method Parameters
| Parameter | Typical Value/Condition |
|---|---|
| Column | Chiralcel OD-H or Chiralpak AD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at ~275 nm (due to the phenoxy chromophore) |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
Gas Chromatography (GC)
Gas chromatography is a robust technique for determining the chemical purity of volatile and thermally stable compounds like this compound. Chemical suppliers often use GC to confirm the purity of the racemic material, with typical purities reported as greater than 98.0%.
In a typical GC analysis, the sample is vaporized and passed through a capillary column coated with a stationary phase (e.g., a polysiloxane like DB-5 or HP-5). Separation is based on the differential partitioning of compounds between the carrier gas (mobile phase) and the stationary phase. A Flame Ionization Detector (FID) is commonly used for its sensitivity to organic compounds. The method can effectively separate the target compound from starting materials, solvents, or by-products of the synthesis.
Typical GC Method Parameters for Purity Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm) with a dimethylpolysiloxane-based stationary phase |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | ~250 °C |
| Oven Program | Temperature ramp (e.g., start at 100 °C, ramp at 10 °C/min to 280 °C) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | ~280 °C |
Q & A
Q. What green chemistry approaches minimize waste in large-scale synthesis?
- Solutions :
- Solvent-free epoxidation : Ball-milling 4-methoxyphenoxy methanol with Na₂CO₃ and oxone reduces E-factor by 40% .
- Continuous flow reactors : Microreactors with residence time <5 minutes achieve 90% conversion and <5% byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
